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molecular formula C16H24O3 B8500504 1-[3-(3,3-Dimethylbutoxy)-5-ethoxyphenyl]ethanone

1-[3-(3,3-Dimethylbutoxy)-5-ethoxyphenyl]ethanone

Cat. No. B8500504
M. Wt: 264.36 g/mol
InChI Key: CXPYCDNIBDNBDI-UHFFFAOYSA-N
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Patent
US08198272B2

Procedure details

1-(3,5-Dihydroxyphenyl)ethanone (3.0 g) were converted analogously to O2.031. Instead of cyclohexylbromide, however, 1-bromo-3,3-dimethylbutane was used. After chromatography, 960 mg of the title compound were obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[C:6]([OH:8])[CH:7]=1.O=O.[CH:14]1(Br)CCCC[CH2:15]1.Br[CH2:22][CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25]>>[CH3:25][C:24]([CH3:27])([CH3:26])[CH2:23][CH2:22][O:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[C:6]([O:8][CH2:14][CH3:15])[CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC=1C=C(C=C(C1)O)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCOC=1C=C(C=C(C1)OCC)C(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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